The synthesis of AVN-944 involves multiple steps that typically start with the preparation of key intermediates. The process often requires specific organic solvents and catalysts to facilitate the reactions needed to achieve the desired compound. A notable method includes one-pot synthesis techniques, which streamline the process by reducing the number of reaction steps and minimizing purification needs .
The synthesis can be outlined as follows:
AVN-944 has a molecular weight of approximately 477.5 g/mol. Its chemical structure is characterized by specific functional groups that enable its interaction with target enzymes. The structural formula can be represented as follows:
This structure allows for effective binding to inosine monophosphate dehydrogenase, inhibiting its activity and thus affecting nucleotide biosynthesis .
AVN-944 undergoes several chemical reactions, including oxidation, reduction, and substitution processes. These reactions can be influenced by various reagents such as oxidizing agents or nucleophiles. For instance:
The specific outcomes depend on reaction conditions like temperature, solvent choice, and catalyst presence .
AVN-944's mechanism primarily involves non-competitive inhibition of inosine monophosphate dehydrogenase enzymes. By inhibiting these enzymes, AVN-944 disrupts guanine nucleotide synthesis, leading to reduced levels of guanine nucleotides within cells. This depletion causes significant cellular effects:
Additional studies have shown that AVN-944 affects mitochondrial membrane potential and alters cell morphology upon treatment, indicating its potent biological activity .
AVN-944 has significant applications in scientific research:
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA/RNA synthesis, signal transduction, and cellular proliferation [1] [4]. IMPDH occupies a critical branch point in purine metabolism, directing metabolic flux toward guanine nucleotides (GTP/GDP) rather than adenine nucleotides (ATP/ADP). This positioning makes it a pivotal regulator of intracellular purine nucleotide pools [7] [9]. Under physiological conditions, IMPDH activity is tightly controlled through allosteric regulation, transcriptional control, and enzyme filamentation (a higher-order assembly that modulates activity). Dysregulation of this enzyme disrupts nucleotide homeostasis, creating vulnerabilities exploitable for therapeutic intervention [1] [9].
Humans express two IMPDH isoforms encoded by distinct genes:
Table 1: Differential Characteristics of IMPDH Isoforms
Feature | IMPDH1 | IMPDH2 |
---|---|---|
Gene Location | Chromosome 7 | Chromosome 3 |
Amino Acid Identity | 84% similarity to IMPDH2 | 84% similarity to IMPDH1 |
Expression Pattern | Constitutive, low levels | Induced in proliferation/tumors |
Cancer Association | Mixed reports (e.g., better HCC prognosis) | Strongly linked to aggressiveness and poor prognosis [2] [5] [8] |
Knockout Phenotype | Mild retinopathy (mice) | Embryonic lethality (mice) |
Elevated IMPDH2 expression is a consistent feature across diverse malignancies, including triple-negative breast cancer (TNBC), nasopharyngeal carcinoma (NPC), colorectal cancer (CRC), hepatocellular carcinoma (HCC), and hematological cancers. Clinically, high IMPDH2 levels correlate with aggressive tumor features (advanced stage, metastasis), chemotherapy resistance, and reduced survival [5] [8] [10]. In TNBC, IMPDH2 overexpression is linked to doxorubicin resistance, and its depletion restores drug sensitivity [5]. Similarly, IMPDH2 levels significantly increase in metastatic CRC lesions compared to primary tumors [10].
The dependence of rapidly dividing cancer cells on de novo guanine nucleotide synthesis provides a strong rationale for IMPDH inhibition:
Table 2: IMPDH2 Overexpression in Human Cancers and Clinical Impact
Cancer Type | Association with IMPDH2 Overexpression | Clinical Impact |
---|---|---|
Triple-Negative Breast Cancer | Induced by chemo, promotes doxorubicin resistance [5] | Reduced recurrence-free survival post-chemotherapy |
Colorectal Cancer | Promotes proliferation, EMT, PI3K/AKT activation [10] | Correlates with advanced stage, metastasis, poor OS |
Nasopharyngeal Carcinoma | Higher in tumors vs. normal; correlates with T stage, metastasis [8] | Independent prognostic factor for OS and DFS |
Acute Myeloid Leukemia | Critical for blast proliferation | Target for AVN-944 (clinical trials) [6] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4